molecular formula C9H8INO4 B13659060 Methyl 2-(5-iodo-2-nitrophenyl)acetate

Methyl 2-(5-iodo-2-nitrophenyl)acetate

Cat. No.: B13659060
M. Wt: 321.07 g/mol
InChI Key: DCPCMTMWJMGZTR-UHFFFAOYSA-N
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Description

Methyl 2-(5-iodo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8INO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with iodine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the iodination of a nitrophenylacetic acid derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenylacetic acid derivatives.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 2-(5-iodo-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-iodo-2-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would depend on the nature of the derivatives formed and their interaction with biological targets. The nitro group can be reduced to an amine, which may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

    Methyl 2-nitrophenylacetate: Lacks the iodine substituent.

    Methyl 2-(4-iodo-2-nitrophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.

    Methyl 2-(5-bromo-2-nitrophenyl)acetate: Bromine instead of iodine.

Uniqueness: Methyl 2-(5-iodo-2-nitrophenyl)acetate is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for further functionalization compared to its analogs .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-(5-iodo-2-nitrophenyl)acetate

InChI

InChI=1S/C9H8INO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3

InChI Key

DCPCMTMWJMGZTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

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